![molecular formula C14H11F3O B1596800 [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol CAS No. 773872-63-2](/img/structure/B1596800.png)
[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Overview
Description
“[3’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but specific data for this compound is not available .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, density, melting point, boiling point, etc. For this compound, such specific information is not available .
Scientific Research Applications
Catalyst Development
A study by Ozcubukcu et al. (2009) presents a ligand based on a tris(triazolyl)methanol structure that forms a stable complex with CuCl, significantly enhancing the efficiency of Huisgen 1,3-dipolar cycloadditions. This complex demonstrates low catalyst loadings and compatibility with free amino groups, making it an outstanding catalyst for these reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Methanol Production and Applications
Dalena et al. (2018) discuss methanol's role as a fundamental building block for more complex chemical structures and its potential as a clean-burning fuel. The conversion of CO2 to methanol is highlighted as a promising method for reducing CO2 emissions, with methanol also serving as an efficient energy carrier for hydrogen storage (Dalena, Senatore, Marino, Gordano, Basile, & Basile, 2018).
Lipid Dynamics
Nguyen et al. (2019) demonstrate how methanol influences lipid dynamics, particularly in the context of biomembrane studies. The study shows methanol's impact on the mixing and transfer kinetics of lipid bilayers, which has significant implications for understanding cell membrane stability and protein interactions (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).
Chemical Synthesis
In(OTf)3-catalyzed reactions for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives are reported by Reddy et al. (2012), showcasing a methodology with good yields, high selectivity, and faster reaction times. This research exemplifies the utility of [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol and related compounds in facilitating diverse chemical synthesis processes (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).
Mechanism of Action
Target of Action
It is known that trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals
Mode of Action
It is known that reactions at the benzylic position are very important for synthesis problems . The trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . This could suggest that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that soil bacteria have been shown to degrade pesticides containing trifluoromethyl-substituted aromatic groups . This suggests that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may interact with similar biochemical pathways.
Pharmacokinetics
It is known that drug pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
It is known that trifluoromethylated phenyl groups are present in a large number of drugs . This suggests that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may have similar molecular and cellular effects.
Action Environment
It is known that the trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals . This suggests that environmental factors may play a role in the action of (3’-Trifluoromethyl-biphenyl-4-yl)-methanol.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHVFJGWWPIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362707 | |
Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
773872-63-2 | |
Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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